5-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
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Description
5-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C16H16N4O4S and its molecular weight is 360.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) capsid . The HBV capsid is a crucial component of the virus, playing a vital role in its life cycle. It is involved in the packaging of the viral genome and the formation of new virus particles.
Mode of Action
The compound acts as a capsid assembly modulator (CAM) . It interacts with the HBV capsid, disrupting its normal assembly process. This disruption prevents the formation of new virus particles, thereby inhibiting the replication of the virus.
Biochemical Pathways
The compound affects the HBV life cycle pathway . By disrupting the assembly of the HBV capsid, it interferes with the packaging of the viral genome. This disruption prevents the formation of new virus particles, effectively halting the virus’s ability to replicate and infect new cells.
Pharmacokinetics
The compound exhibits excellent anti-HBV activity, low cytotoxicity, and accepted oral PK profiles . This suggests that it is well-absorbed and distributed in the body, metabolized effectively, and excreted in a manner that allows for a favorable balance between efficacy and toxicity.
Result of Action
The molecular and cellular effects of the compound’s action result in a significant reduction in HBV replication . By preventing the assembly of new virus particles, the compound effectively reduces the number of infectious particles in the body, thereby limiting the spread of the virus.
Biochemical Analysis
Biochemical Properties
The compound 5-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one has been found to exhibit significant anti-HBV activity .
Cellular Effects
The compound exerts its effects on various types of cells, particularly those infected with HBV . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of the compound vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
The compound is involved in various metabolic pathways, interacting with enzymes or cofactors . It may also affect metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and these interactions could affect its localization or accumulation .
Properties
IUPAC Name |
5-[(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)sulfonyl]-3H-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c21-16-17-14-8-12(3-4-15(14)24-16)25(22,23)19-5-6-20-11(9-19)7-13(18-20)10-1-2-10/h3-4,7-8,10H,1-2,5-6,9H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OANKRZCJZICWRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)C4=CC5=C(C=C4)OC(=O)N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.